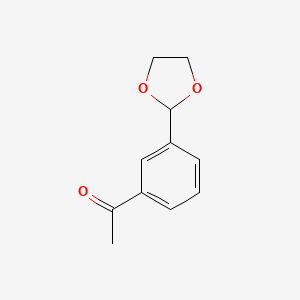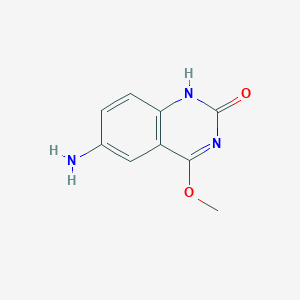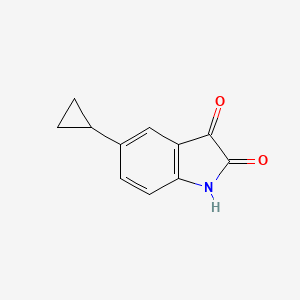![molecular formula C10H7NOS B15070280 9H-Pyrano[3,2-e]benzothiazole CAS No. 29152-19-0](/img/structure/B15070280.png)
9H-Pyrano[3,2-e]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Chromeno[5,6-d]thiazole is a heterocyclic compound that combines the structural features of chromene and thiazole. This compound is part of a broader class of chromone derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, anti-cancer, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A simple and efficient synthetic approach to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones involves copper-promoted cascade reactions. This method employs easily available 2-amino-3-iodochromones and amines as substrates. The reaction conditions typically involve moderate temperatures and the use of carbon disulfide as a reagent .
Industrial Production Methods
While specific industrial production methods for 9H-Chromeno[5,6-d]thiazole are not extensively documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of readily available starting materials and efficient reaction conditions makes this compound a viable candidate for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Chromeno[5,6-d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce hydrogenated compounds .
Applications De Recherche Scientifique
9H-Chromeno[5,6-d]thiazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: It has potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 9H-Chromeno[5,6-d]thiazole involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is likely due to its ability to inhibit the production of pro-inflammatory cytokines. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds share a similar core structure and exhibit anti-inflammatory activity.
Thiazole Derivatives: Compounds like sulfathiazole, dimazole, and dasatinib have similar thiazole rings and exhibit various biological activities.
Uniqueness
9H-Chromeno[5,6-d]thiazole is unique due to its combination of chromene and thiazole structural features, which confer a wide range of pharmacological activities.
Propriétés
Numéro CAS |
29152-19-0 |
|---|---|
Formule moléculaire |
C10H7NOS |
Poids moléculaire |
189.24 g/mol |
Nom IUPAC |
9H-pyrano[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-8(12-5-1)3-4-9-10(7)11-6-13-9/h1,3-6H,2H2 |
Clé InChI |
HAOAWNPZCWBFIN-UHFFFAOYSA-N |
SMILES canonique |
C1C=COC2=C1C3=C(C=C2)SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)

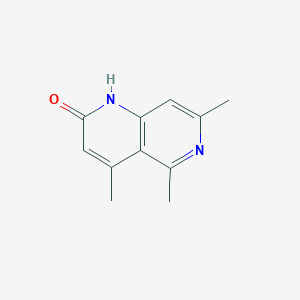
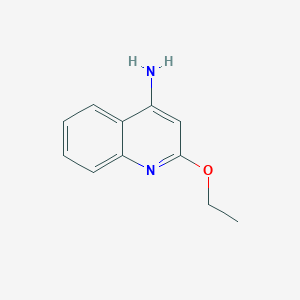
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
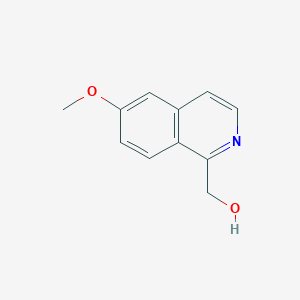
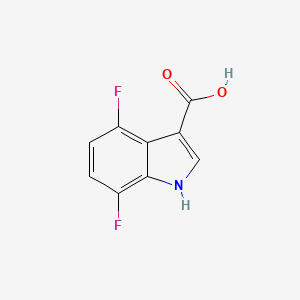
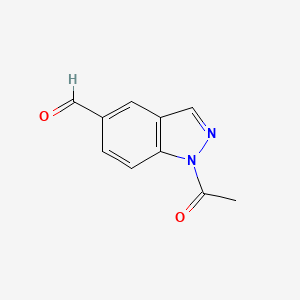
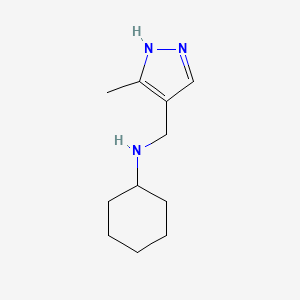

![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
